Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 887589-70-0
VCID: VC16687427
InChI: InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3
SMILES:
Molecular Formula: C15H21BrN2O2
Molecular Weight: 341.24 g/mol

Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate

CAS No.: 887589-70-0

Cat. No.: VC16687427

Molecular Formula: C15H21BrN2O2

Molecular Weight: 341.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate - 887589-70-0

Specification

CAS No. 887589-70-0
Molecular Formula C15H21BrN2O2
Molecular Weight 341.24 g/mol
IUPAC Name tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3
Standard InChI Key PQAJRHUSMXUDRJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)CNC2=CC(=CC=C2)Br

Introduction

Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives. It features a tert-butyl ester group, an azetidine ring, and a 3-bromoaniline moiety linked via a methylene bridge. This compound is of interest in medicinal chemistry for its potential biological activities, including applications in drug discovery and development.

Structural Characteristics

The molecular structure of Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate is defined by the following features:

PropertyDetails
Chemical FormulaC14H21BrN2O2
Molecular WeightApproximately 329.24 g/mol
Functional GroupsTert-butyl ester, azetidine ring, bromine-substituted aniline
IUPAC NameTert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate
Key Structural Features- Azetidine ring
- Bromine atom attached to the aromatic ring
- Tert-butyl ester group

The azetidine ring provides rigidity to the molecule, while the bromine atom on the aromatic ring contributes to its reactivity and potential biological interactions.

Synthesis

Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate can be synthesized through multi-step organic reactions involving:

  • Preparation of Azetidine Derivatives: The azetidine core is typically synthesized via cyclization reactions using amines and alkyl halides.

  • Introduction of the Bromine Substituent: Bromination of aniline derivatives is performed using brominating agents like N-bromosuccinimide (NBS).

  • Coupling Reaction: The final product is obtained by coupling the brominated aniline with the azetidine derivative under appropriate conditions using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Applications in Medicinal Chemistry

Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate is investigated for its potential pharmacological properties due to its structural features:

  • Antibacterial Activity: Compounds with azetidine rings are known for their antibacterial properties by targeting bacterial enzymes.

  • Anticancer Potential: Bromine-substituted aromatic compounds often exhibit cytotoxic effects against cancer cells.

  • Drug Design: The tert-butyl ester group enhances the compound's lipophilicity, aiding in membrane permeability and drug delivery.

Safety and Handling

PropertyDetails
Hazard StatementsMay cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
Precautionary MeasuresUse personal protective equipment (PPE), avoid inhalation, and store in a cool, dry place.

Research Findings

Studies on similar azetidine derivatives have demonstrated promising biological activities:

  • Azetidines substituted with aromatic amines have shown broad-spectrum antibacterial activity.

  • Brominated compounds are often potent inhibitors of enzymatic pathways involved in cancer progression.

  • Molecular docking studies suggest that such compounds may interact effectively with protein targets, making them candidates for further optimization.

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